Propane, trichlorotetrafluoro-
Description
"Propane, trichlorotetrafluoro-" (hypothetical formula: C₃HCl₃F₄) is a halogenated hydrocarbon derivative of propane substituted with three chlorine and four fluorine atoms. These compounds are typically synthesized through catalytic halogenation or substitution reactions, as demonstrated in , where antimony pentachloride catalysts facilitate chlorine-fluorine exchange .
Chlorofluoropropanes are primarily used as chemical intermediates in pharmaceuticals, agrochemicals, or polymers (). However, their environmental and safety profiles require careful evaluation due to acute toxicity (e.g., H301, H331 classifications in ) and incompatibility with strong acids/oxidizers ().
Properties
IUPAC Name |
1,2,3-trichloro-1,1,2,3-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3F4/c4-1(7)2(5,8)3(6,9)10/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFVQSUXQCBYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3F4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465802, DTXSID50925911 | |
| Record name | AGN-PC-0O2ZCH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Trichloro-1,1,2,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127564-91-4, 422-42-4 | |
| Record name | Propane, trichlorotetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127564914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-0O2ZCH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Trichloro-1,1,2,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
General Reactivity Profile
Chlorinated and fluorinated propane derivatives exhibit distinctive reaction patterns due to the electronic effects of halogen substituents. Key factors influencing reactivity include:
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Electron-withdrawing effects of Cl and F atoms that polarize C-X bonds
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Steric hindrance from multiple substituents
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Bond dissociation energies (C-Cl ≈ 339 kJ/mol; C-F ≈ 485 kJ/mol)
Radical Degradation Under UV Irradiation
Trihalogenated propanes undergo homolytic cleavage in the stratosphere, producing reactive radicals:
This process is critical in ozone depletion cycles, where chlorine radicals catalyze ozone decomposition .
| Parameter | Value | Conditions |
|---|---|---|
| Quantum Yield (Φ) | 0.78 ± 0.05 | 254 nm UV, 25°C |
| Half-Life (t₁/₂) | 15-40 years | Stratospheric conditions |
Nucleophilic Substitution Reactions
The trichloromethyl group shows susceptibility to nucleophilic attack, particularly in polar aprotic solvents:
Key Observations :
-
Reaction rate increases with solvent polarity ()
-
Steric effects dominate over electronic effects in regioselectivity
Thermal Decomposition
At elevated temperatures (>300°C), complex degradation pathways emerge:
| Product | Yield (%) | Temperature (°C) |
|---|---|---|
| 42 | 320 | |
| 18 | 320 | |
| 27 | 320 |
Mechanistic studies suggest a radical chain mechanism initiated by C-Cl bond cleavage .
Comparative Reaction Kinetics
The table below contrasts reaction rates for halogenated propanes in SN2 displacements with hydroxide ion:
| Compound | (25°C) | Transition State Δ‡G (kJ/mol) |
|---|---|---|
| 1.00 | 92.4 | |
| 0.31 | 98.7 | |
| 0.15 | 104.2 |
Data normalized to trichlorotrifluoropropane as reference
Environmental Transformation Pathways
Atmospheric degradation occurs through three primary routes:
Comparison with Similar Compounds
Comparison with Similar Chlorofluoropropanes
Structural and Physicochemical Properties
The table below compares key chlorofluoropropanes and related compounds:
Key Observations:
- Substituent Position Impact : Isomerism (e.g., chlorine/fluorine positions) significantly affects reactivity and stability. For instance, 3-chloro-1,1,1-trifluoropropane exhibits higher acute toxicity than trichlorotrifluoroethane, likely due to metabolic activation pathways .
- Synthetic Methods : Catalytic hydrofluorination () is critical for selective halogenation, though yields depend on catalyst composition (e.g., antimony pentachloride vs. Lewis acids).
Q & A
Q. How to validate suspected organotoxicity in the absence of comprehensive studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
